Head-to-Head Cytotoxic Profiling: 5g Versus Five In-Class Analogs Across HL-60, SKOV-3, and MOLT-4 Cell Lines
In a single-study MTT assay against three human tumor cell lines, compound 5g (2-chlorobenzamido) exhibited a distinct activity fingerprint compared to five co-evaluated analogs [1]. Whereas 5g was inactive against HL-60 (IC50 >100 µM) and MOLT-4 (>100 µM) and only marginally active against SKOV-3 (79.2 ± 11.8 µM), the unsubstituted phenyl analog 5a showed moderate activity against HL-60 (32.4 ± 4.2 µM) and SKOV-3 (27.2 ± 3.0 µM). The most potent analog, 5f (4-methoxybenzamido), inhibited SKOV-3 with an IC50 of 19.5 ± 2.1 µM and HL-60 with 30.1 ± 2.7 µM [1].
| Evidence Dimension | Cytotoxic potency (IC50, µM) against HL-60, SKOV-3, MOLT-4 human tumor cell lines |
|---|---|
| Target Compound Data | 5g (2-Cl): HL-60 >100, SKOV-3 79.2 ± 11.8, MOLT-4 >100 |
| Comparator Or Baseline | 5a (H): HL-60 32.4, SKOV-3 27.2; 5f (4-OMe): HL-60 30.1, SKOV-3 19.5; 5h (3-Cl): HL-60 33.8, SKOV-3 22.2; 5i (4-Cl): HL-60 88.6, SKOV-3 45.0; 5j (2,4-Cl2): HL-60 59.7, SKOV-3 37.0; all MOLT-4 >100 |
| Quantified Difference | 5g is 2.9-fold less potent than 5a, 4.1-fold less potent than 5f, and 3.6-fold less potent than 5h on SKOV-3; uniquely inactive on HL-60 among analogs tested |
| Conditions | MTT assay; 48 h incubation; HL-60 (promyelocytic leukemia), SKOV-3 (ovarian adenocarcinoma), MOLT-4 (acute lymphoblastic leukemia) human cell lines; doxorubicin and cisplatin as positive controls |
Why This Matters
This identifies 5g as a low-potency, cell-line-selective probe within the series, suitable for applications where pan-cytotoxicity is undesirable or where SKOV-3-selective effects are sought.
- [1] Almasirad A, Firoozpour L, Nejati M, et al. Design, synthesis, and biological evaluation of new series of 2-amido-1,3,4-thiadiazole derivatives as cytotoxic agents. Z Naturforsch B. 2016;71(3):205-210. doi:10.1515/znb-2015-0138 View Source
